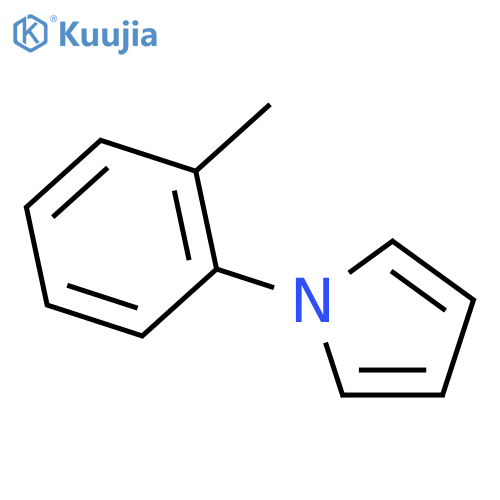Cas no 2437-42-5 (1-(2-Methylphenyl)-1H-pyrrole)

1-(2-Methylphenyl)-1H-pyrrole 化学的及び物理的性質
名前と識別子
-
- 1H-Pyrrole, 1-(2-methylphenyl)-
- 1-(2-methylphenyl)pyrrole
- SB62240
- 1-(o-Tolyl)-1H-pyrrole
- 1-(2-methylphenyl)-1H-pyrrole
- 2437-42-5
- BBL022293
- STK895520
- AKOS000285867
- SCHEMBL1126941
- CS-0336249
- 1-(2-Methylphenyl)-1H-pyrrole
-
- インチ: InChI=1S/C11H11N/c1-10-6-2-3-7-11(10)12-8-4-5-9-12/h2-9H,1H3
- InChIKey: WZAWYAGHQJNKTF-UHFFFAOYSA-N
- ほほえんだ: CC1=CC=CC=C1N2C=CC=C2
計算された属性
- せいみつぶんしりょう: 157.08923
- どういたいしつりょう: 157.089
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 0
- 重原子数: 12
- 回転可能化学結合数: 1
- 複雑さ: 138
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.7
- トポロジー分子極性表面積: 4.9A^2
じっけんとくせい
- PSA: 4.93
1-(2-Methylphenyl)-1H-pyrrole 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TRC | M223108-500mg |
1-(2-Methylphenyl)-1H-pyrrole |
2437-42-5 | 500mg |
$ 250.00 | 2022-06-04 | ||
| TRC | M223108-100mg |
1-(2-Methylphenyl)-1H-pyrrole |
2437-42-5 | 100mg |
$ 70.00 | 2022-06-04 | ||
| TRC | M223108-50mg |
1-(2-Methylphenyl)-1H-pyrrole |
2437-42-5 | 50mg |
$ 50.00 | 2022-06-04 | ||
| Chemenu | CM515542-1g |
1-(o-Tolyl)-1H-pyrrole |
2437-42-5 | 97% | 1g |
$191 | 2024-07-28 | |
| Apollo Scientific | OR905046-1g |
1-(2-Methylphenyl)-1H-pyrrole |
2437-42-5 | 95% | 1g |
£240.00 | 2023-09-02 |
1-(2-Methylphenyl)-1H-pyrrole 関連文献
-
Damir A. Popov,John M. Luna,Nicholas M. Orchanian,Ralf Haiges,Courtney A. Downes,Smaranda C. Marinescu Dalton Trans., 2018,47, 17450-17460
-
Guang-Zhen Liu,Shou-Tian Zheng,Guo-Yu Yang Chem. Commun., 2007, 751-753
-
Iker Riaño,Uxue Uria,Luisa Carrillo,Efraim Reyes,Jose L. Vicario Org. Chem. Front., 2015,2, 206-210
-
Hidetoshi Hayashi,Hiroshi Sonoda,Kouki Fukumura,Teruyuki Nagata Chem. Commun., 2002, 1618-1619
-
Charles J. Choi,Brian T. Cunningham Lab Chip, 2007,7, 550-556
-
Xiaoze Bao,Jinhui Ren,Yang Yang,Xinyi Ye,Baomin Wang,Hong Wang Org. Biomol. Chem., 2020,18, 7977-7986
-
Patrycja Nitoń,Andrzej Żywociński,Marcin Fiałkowski,Robert Hołyst Nanoscale, 2013,5, 9732-9738
1-(2-Methylphenyl)-1H-pyrroleに関する追加情報
1-(2-Methylphenyl)-1H-pyrrole (CAS No. 2437-42-5): Properties, Applications, and Market Insights
1-(2-Methylphenyl)-1H-pyrrole (CAS No. 2437-42-5) is an organic compound belonging to the pyrrole family, characterized by its unique aromatic structure. This compound, also known as 2-Methylphenyl pyrrole, has garnered significant attention in both academic and industrial research due to its versatile applications in pharmaceuticals, agrochemicals, and material science. Its molecular formula is C11H11N, and it features a pyrrole ring substituted with a 2-methylphenyl group, which contributes to its distinct chemical properties.
The physical and chemical properties of 1-(2-Methylphenyl)-1H-pyrrole make it a valuable intermediate in synthetic chemistry. It exhibits a boiling point of approximately 280-285°C and a molecular weight of 157.21 g/mol. The compound is typically a light yellow to brown liquid at room temperature, with moderate solubility in organic solvents such as ethanol, acetone, and dichloromethane. Its aromatic nature and electron-rich pyrrole ring enable it to participate in various electrophilic substitution reactions, making it a key building block in the synthesis of more complex molecules.
One of the most prominent applications of 1-(2-Methylphenyl)-1H-pyrrole is in the pharmaceutical industry. Researchers have explored its potential as a precursor for the development of bioactive compounds, including anti-inflammatory agents and central nervous system (CNS) modulators. The compound's structure allows for facile derivatization, enabling the creation of libraries of molecules for drug discovery. Additionally, its role in agrochemical research has been investigated, particularly in the design of novel pesticides and herbicides with improved efficacy and environmental safety profiles.
In the field of material science, 1-(2-Methylphenyl)-1H-pyrrole has been utilized in the synthesis of conductive polymers and organic semiconductors. Its ability to form stable π-conjugated systems makes it a candidate for use in organic light-emitting diodes (OLEDs) and photovoltaic devices. The compound's thermal stability and electronic properties are particularly advantageous in these applications, where performance and durability are critical.
The market demand for 1-(2-Methylphenyl)-1H-pyrrole has been steadily increasing, driven by its expanding applications in high-growth industries. According to recent market analyses, the global demand for pyrrole derivatives is expected to grow at a compound annual growth rate (CAGR) of 5-7% over the next decade. This growth is fueled by advancements in drug discovery, green chemistry, and sustainable materials. Manufacturers are focusing on optimizing production processes to meet the rising demand while adhering to stringent environmental regulations.
From a synthetic chemistry perspective, the preparation of 1-(2-Methylphenyl)-1H-pyrrole typically involves the reaction of 2-methylaniline with 2,5-dimethoxytetrahydrofuran under acidic conditions. This method offers a high yield and scalability, making it suitable for industrial production. Researchers are also exploring alternative synthetic routes, such as catalytic C-H activation, to improve efficiency and reduce waste generation. These innovations align with the growing emphasis on green chemistry and sustainable synthesis in the chemical industry.
The safety and handling of 1-(2-Methylphenyl)-1H-pyrrole require standard laboratory precautions. While it is not classified as a hazardous substance, proper ventilation and personal protective equipment (PPE) are recommended during its use. The compound should be stored in a cool, dry place away from direct sunlight and incompatible materials. Regulatory compliance, including adherence to REACH and OSHA guidelines, ensures safe handling and transportation.
In conclusion, 1-(2-Methylphenyl)-1H-pyrrole (CAS No. 2437-42-5) is a versatile and valuable compound with wide-ranging applications in pharmaceuticals, agrochemicals, and material science. Its unique chemical structure and reactivity make it a key intermediate in synthetic chemistry, while its growing market demand reflects its importance in modern industrial applications. As research continues to uncover new uses for this compound, its role in advancing sustainable technologies and innovative materials is expected to expand further.
2437-42-5 (1-(2-Methylphenyl)-1H-pyrrole) 関連製品
- 137352-75-1(2-Methyl-3-(1H-pyrrol-1-yl)aniline)
- 137352-77-3(2-Methyl-5-(1H-pyrrol-1-yl)aniline)
- 39243-88-4(2-(1-Pyrrolyl)benzylamine)
- 926203-87-4(N-cyclopropyl-2-methylcyclohexan-1-amine)
- 936001-98-8((4R)-1-Hydroxy-4-(1-methylethenyl)-2-cyclohexene-1-methanol 1-Acetate (Mixture of Diastereomers))
- 1187927-73-6(Methyl-2-(tetrahydropyran-2-yl)ethylamine Hydrochloride)
- 300816-42-6(9H-Carbazole-9-propanoic acid, 3,6-dichloro-)
- 2098062-73-6(2,2-Dimethyl-3-(oxolan-2-yl)propan-1-amine hydrochloride)
- 1447953-49-2(6-(2-methoxyphenyl)-2-methylpyridine-3-carbaldehyde)
- 1936051-80-7(2,7-dioxatricyclo6.3.1.0,4,12dodeca-1(11),3,8(12),9-tetraen-6-one)




